An In-Depth Technical Guide to the Chemistry and Applications of 4-Prop-2-ynoxybutanal
An In-Depth Technical Guide to the Chemistry and Applications of 4-Prop-2-ynoxybutanal
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterobifunctional linker, 4-Prop-2-ynoxybutanal. While this specific molecule is not extensively documented in current scientific literature, its constituent functional groups—a terminal alkyne and an aldehyde—represent two of the most powerful and versatile handles in modern bioconjugation and materials science. This document will deconstruct the molecule to provide a theoretical yet practical framework for its synthesis, handling, and application. We will delve into the nuanced reactivity of the propargyl and butanal moieties, offering field-proven insights and detailed experimental protocols for their use in click chemistry and carbonyl conjugations, respectively. The guide is intended to empower researchers to leverage the potential of such bifunctional architectures in drug delivery systems, diagnostics, and advanced materials.
Introduction: The Untapped Potential of a Bifunctional Scaffold
In the landscape of chemical biology and drug development, heterobifunctional linkers are indispensable tools for covalently connecting distinct molecular entities.[1] They form the critical bridge in constructs such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized biomaterials.[2][3] The molecule 4-Prop-2-ynoxybutanal presents a compelling, albeit largely theoretical, scaffold, featuring a terminal alkyne for "click" reactions and an aldehyde for chemoselective ligations.
As of the writing of this guide, a direct and extensive body of literature for 4-Prop-2-ynoxybutanal is not available. However, the predictable and robust chemistry of its functional groups allows for a confident extrapolation of its properties and applications. This guide will, therefore, serve as a foundational document, grounded in the established principles of organic chemistry, to enable researchers to synthesize, characterize, and utilize this or similar molecular architectures.
Chemical Structure and Predicted Properties
The structure of 4-Prop-2-ynoxybutanal combines a four-carbon aliphatic chain with an ether linkage to a propargyl group. This arrangement provides two orthogonal reactive sites separated by a flexible spacer.
-
IUPAC Name: 4-(prop-2-yn-1-yloxy)butanal
-
Molecular Formula: C₇H₁₀O₂
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SMILES: C#CCOCCCC=O[4]
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InChI: InChI=1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,5H,3-4,6-7H2[4]
The key structural features are:
-
Terminal Alkyne (Propargyl group): The C≡C-H moiety is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction.[]
-
Aldehyde Group: The -CHO group is a versatile electrophile that readily reacts with a variety of nucleophiles, most notably aminooxy and hydrazide groups, to form stable oxime and hydrazone linkages, respectively.[6]
-
Ether Linkage: The C-O-C bond provides chemical stability and flexibility to the linker backbone.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure and available data for similar compounds.
| Property | Predicted Value | Source |
| Molecular Weight | 126.15 g/mol | PubChem[4] |
| Monoisotopic Mass | 126.06808 Da | PubChem[4] |
| XlogP | 0.0 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 5 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Synthesis and Purification: A Proposed Pathway
A plausible and efficient synthesis of 4-Prop-2-ynoxybutanal can be envisioned in a two-step process starting from commercially available precursors: 4-bromo-1-butanol and propargyl alcohol. The strategy involves a Williamson ether synthesis followed by a mild oxidation of the resulting primary alcohol.
Step 1: Synthesis of 4-(prop-2-yn-1-yloxy)butan-1-ol via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[7] In this step, the alkoxide of propargyl alcohol will be reacted with a 4-halobutanol derivative.
Caption: Proposed Williamson ether synthesis of the alcohol intermediate.
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
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Alkoxide Formation: Slowly add propargyl alcohol (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.
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Nucleophilic Substitution: Re-cool the mixture to 0 °C and add 4-bromo-1-butanol (1.05 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-(prop-2-yn-1-yloxy)butan-1-ol.
Step 2: Oxidation to 4-Prop-2-ynoxybutanal
The primary alcohol intermediate is then oxidized to the corresponding aldehyde. Care must be taken to use a mild oxidizing agent and conditions that prevent over-oxidation to the carboxylic acid.[8]
Caption: Mild oxidation of the alcohol to the target aldehyde.
Protocol (using Pyridinium Chlorochromate - PCC):
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Preparation: To a round-bottom flask, add a solution of 4-(prop-2-yn-1-yloxy)butan-1-ol (1.0 equivalent) in dry dichloromethane (DCM).
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Oxidation: Add pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion. The mixture will become a dark brown slurry.
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Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography if necessary, though care should be taken as aldehydes can be unstable on silica gel. It is often used directly in the next step.
Key Applications and Methodologies
The true utility of 4-Prop-2-ynoxybutanal lies in its ability to serve as a heterobifunctional linker, enabling the sequential or orthogonal conjugation of two different molecules.
Aldehyde-Mediated Bioconjugation: Oxime Ligation
The aldehyde functionality provides a powerful handle for bioconjugation through the formation of an oxime bond with an aminooxy-functionalized molecule.[9] This reaction is highly chemoselective, proceeds under mild, aqueous conditions, and forms a very stable linkage.[6]
Caption: General scheme for oxime ligation using the aldehyde handle.
Exemplary Protocol: Conjugation to an Aminooxy-Peptide
-
Reagent Preparation:
-
Dissolve the aminooxy-functionalized peptide in an aqueous buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
Prepare a stock solution of 4-Prop-2-ynoxybutanal in a compatible organic solvent like DMSO.
-
Prepare a stock solution of aniline catalyst in water or buffer.
-
-
Ligation Reaction:
-
To the peptide solution, add the 4-Prop-2-ynoxybutanal solution to achieve a final concentration of 1-5 mM of each reactant.
-
Add the aniline catalyst to a final concentration of 10-20 mM.[10]
-
Incubate the reaction at room temperature or 37 °C for 2-16 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or RP-HPLC.
-
Upon completion, the alkyne-functionalized peptide conjugate can be purified by RP-HPLC.
-
Alkyne-Mediated Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is the reactive partner in the CuAAC reaction, which joins it to an azide-functionalized molecule to form a stable triazole ring.[11] This "click" reaction is known for its high efficiency, specificity, and tolerance of a wide range of functional groups and reaction conditions.[12]
Caption: General scheme for the CuAAC click reaction.
Exemplary Protocol: Labeling an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare a solution of the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions:
-
4-Prop-2-ynoxybutanal (or a molecule already conjugated via the aldehyde) in DMSO.
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water (prepare fresh).
-
A copper-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.[11]
-
-
-
Click Reaction:
-
In a reaction tube, combine the protein solution, the alkyne-linker, and the THPTA ligand.
-
Add the CuSO₄ solution, followed immediately by the freshly prepared sodium ascorbate solution to initiate the reaction. A typical final concentration might be: 10-100 µM protein, 10-fold molar excess of alkyne, 50-100 µM CuSO₄, 500 µM THPTA, and 1-5 mM sodium ascorbate.[13]
-
Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
-
-
Purification:
-
Remove excess reagents and copper catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analyze the final conjugate by SDS-PAGE and mass spectrometry.
-
Safety and Handling
As a reactive bifunctional molecule, 4-Prop-2-ynoxybutanal requires careful handling.
-
Aldehyde Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[14] They are also potential sensitizers. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, nitrile or butyl rubber gloves, and a lab coat.[15]
-
Alkyne Hazards: Terminal alkynes can be unstable, especially in the presence of certain metals. While this molecule is not expected to be explosive, it should be stored away from heat and incompatible materials.[16]
-
General Precautions: Store the compound under an inert atmosphere, protected from light and moisture, at a low temperature (e.g., 4 °C or -20 °C) to prevent degradation and peroxide formation.
Conclusion and Future Outlook
4-Prop-2-ynoxybutanal represents a powerful, yet underexplored, molecular tool. Its dual functionality allows for the elegant and efficient construction of complex molecular architectures. By leveraging the robust and orthogonal chemistries of oxime ligation and copper-catalyzed click reactions, researchers in drug development, diagnostics, and materials science can create novel conjugates with precise control over structure and function. This guide provides the foundational knowledge and practical protocols to begin exploring the potential of this and similar heterobifunctional linkers, paving the way for innovations in targeted therapeutics and smart materials.
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